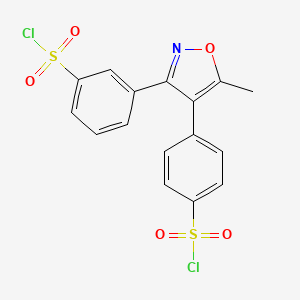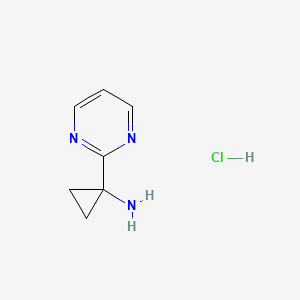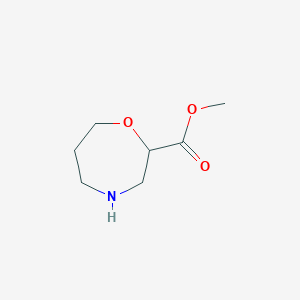![molecular formula C6H8ClN5 B1425284 [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1221725-73-0](/img/structure/B1425284.png)
[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride
Overview
Description
“[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines . Some of the synthesized compounds in this class have shown potent antitumor activity . The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines can be achieved through different methods. One such method involves the condensation of aminotriazole with appropriate reagents . Another method involves the thermal retro Diels–Alder (RDA) reaction .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride is characterized by a triazolopyrimidine ring. This ring system is isoelectronic with that of purines, which has led to its exploration as a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride can be quite diverse. For instance, thermal retro Diels–Alder (RDA) reactions have been used to generate target compounds . Additionally, reactions of thiouracil and hydrozonoyl chlorides have been used to produce [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .Scientific Research Applications
Biological Activities and Medicinal Chemistry
[1,2,4]Triazolo[4,3-a]pyrimidines exhibit a range of biological activities. They have been identified as having potential uses as herbicides, antifungal, antitubercular, and antibacterial agents. Further, they demonstrate utility in the treatment of Alzheimer's disease and insomnia. Their antitumor properties and role as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators have also been highlighted. Complexes of triazolo-pyrimidines with platinum and ruthenium show high activity against parasites and potential in cancer treatment (Fizer & Slivka, 2016).
Synthetic Methods and Chemical Transformations
The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines involves various strategies, such as oxidative cyclization and the Dimroth rearrangement, for creating highly functionalized derivatives. These methods facilitate the development of compounds with diverse chemical structures and potential applications in various fields, including medicinal chemistry and materials science (Tang, Wang, Li, & Wang, 2014).
Antimicrobial Evaluation
Several derivatives of [1,2,4]Triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate varying degrees of effectiveness against different microbial strains, indicating their potential as antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Theoretical and NMR Studies
Theoretical and NMR studies of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives have been conducted to understand their chemical behavior and stability. These studies provide insights into the electronic structures and reactivity of these compounds, which are crucial for designing new drugs and materials (Salgado, Varela, Collazo, García, Pevarello, Alkorta, & Elguero, 2011).
Future Directions
The [1,2,4]triazolo[4,3-a]pyrimidine class of compounds, to which [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride belongs, has found numerous applications in medicinal chemistry . Future research could explore further modifications of the triazolopyrimidine ring to enhance its biological activity and investigate its potential in the treatment of various diseases .
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-9-10-6-8-2-1-3-11(5)6;/h1-3H,4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUZVRZALUBIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride | |
CAS RN |
1221725-73-0 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)












